3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine is a chemical compound with a pyridazine core structure. . The presence of the tosylpiperidinyl group attached to the pyridazine ring enhances its chemical properties, making it a valuable tool for various fields of study.
Preparation Methods
The synthesis of 3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine involves several steps. One common method includes the nucleophilic substitution reaction where the tosylpiperidinyl group is introduced to the pyridazine ring. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosylpiperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug discovery programs for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new industrial materials and processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine can be compared with other pyridazine derivatives such as pyridazinone and pyridazine-based drugs. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. For example, pyridazinone derivatives are known for their cardiovascular and anti-inflammatory activities, while this compound is explored for its potential in drug discovery and material synthesis .
Properties
IUPAC Name |
3-methyl-6-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-3-6-16(7-4-13)24(21,22)20-11-9-15(10-12-20)23-17-8-5-14(2)18-19-17/h3-8,15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMCKZARNSNRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.